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molecular formula C11H13BrN4O B8292644 5-Bromo-3-(1-ethyl-1H-pyrazol-3-ylamino)-1-methylpyridin-2(1H)-one

5-Bromo-3-(1-ethyl-1H-pyrazol-3-ylamino)-1-methylpyridin-2(1H)-one

Cat. No. B8292644
M. Wt: 297.15 g/mol
InChI Key: SSORDIKJPZSRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249123B2

Procedure details

Following the same general procedure as described for 102k, reaction of 3,5-dibromo-1-methylpyridin-2(1H)-one (1.20 g, 4.50 mmol) with 1-ethyl-3-amino-1H-pyrazole 111b (500 mg, 4.50 mmol) gave a 23% (300 mg) yield of 106a as a white solid: mp 165-167° C.; 1H NMR (300 MHz, DMSO-d6) δ 8.39 (s, 1H), 8.00 (d, 1H, J=2.7 Hz), 7.54 (d, 1H, J=2.4 Hz), 7.37 (d, 1H, J=2.4 Hz), 6.05 (d, 1H, J=2.4 Hz), 4.03 (t, 2H, J=7.2 Hz), 3.49 (s, 3H), 1.36 (t, 3H, J=7.2 Hz); MS (ESI+) m/z 298.1 (M+H).
Name
102k
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1N=C(NC2C=CC(C3C(=O)N(C)CCN3C(OC(C)(C)C)=O)=CC=2)C(=O)N(C)C=1.Br[C:33]1[C:34](=[O:41])[N:35]([CH3:40])[CH:36]=[C:37]([Br:39])[CH:38]=1.[CH2:42]([N:44]1[CH:48]=[CH:47][C:46]([NH2:49])=[N:45]1)[CH3:43]>>[Br:39][C:37]1[CH:38]=[C:33]([NH:49][C:46]2[CH:47]=[CH:48][N:44]([CH2:42][CH3:43])[N:45]=2)[C:34](=[O:41])[N:35]([CH3:40])[CH:36]=1

Inputs

Step One
Name
102k
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN(C(C(=N1)NC1=CC=C(C=C1)C1N(CCN(C1=O)C)C(=O)OC(C)(C)C)=O)C
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C(N(C=C(C1)Br)C)=O
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)N1N=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(N(C1)C)=O)NC1=NN(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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